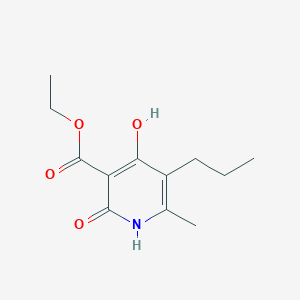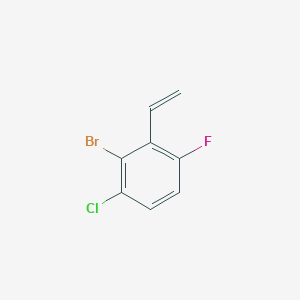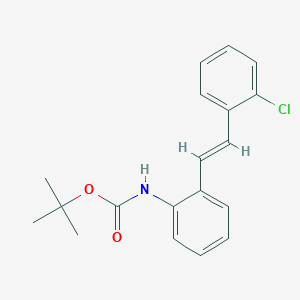![molecular formula C8H8BrNO2 B12843909 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is an organic compound characterized by the presence of a bromomethyl group and a hydroxycarbonimidoyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol typically involves the bromination of a suitable precursor, such as a phenol derivative. One common method is the electrophilic halogenation of phenol with bromine, which introduces the bromomethyl group into the aromatic ring . The reaction conditions often include the use of solvents like dichloromethane or acetic acid to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process usually includes nitration, reduction, and bromination steps to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.
化学反応の分析
Types of Reactions
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxycarbonimidoyl group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols or other aromatic compounds.
科学的研究の応用
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol involves its interaction with molecular targets through various pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxycarbonimidoyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Bromophenol: Similar in structure but lacks the hydroxycarbonimidoyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group and an aldehyde group instead of a bromomethyl group.
2-Bromo-4-nitrophenol: Contains both bromine and nitro groups on the phenol ring.
Uniqueness
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol is unique due to the presence of both bromomethyl and hydroxycarbonimidoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H8BrNO2 |
|---|---|
分子量 |
230.06 g/mol |
IUPAC名 |
2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |
InChI |
InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7- |
InChIキー |
UTIQUWWEABFDEC-YFHOEESVSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C(=N\O)/CBr)O |
正規SMILES |
C1=CC=C(C(=C1)C(=NO)CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)









![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
